Aminobenztropine

概要

説明

準備方法

合成経路と反応条件

アミノベンゾトロピンは、トロパンとベンツヒドロールを反応させ、続いてアミノ化を行うという複数段階のプロセスで合成できます。 反応は通常、メタノールやジメチルスルホキシド(DMSO)などの溶媒を使用し、目的の生成物の形成を確実にするために特定の条件が必要です .

工業的製造方法

アミノベンゾトロピンの工業的製造方法は、同様の合成経路を使用しますが、大規模生産に最適化されています。 これには、自動反応器、精密な温度制御、および効率的な精製技術の使用が含まれ、最終製品の高収量と純度を保証します .

化学反応の分析

反応の種類

アミノベンゾトロピンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成することができます。

還元: 還元反応により、アミノベンゾトロピンをその還元形に変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化物が生成される場合があり、置換反応によってさまざまな官能基を持つさまざまな誘導体が生成される可能性があります .

科学研究への応用

アミノベンゾトロピンは、以下を含む幅広い科学研究への応用を持っています。

化学: ムスカリン性受容体やその他の生化学的プロセスの研究におけるリガンドとして使用されます。

生物学: 神経伝達物質系や受容体結合研究を含む研究に使用されます。

医学: 神経疾患やその他の医学的状態における潜在的な治療効果について調査されています。

科学的研究の応用

Neurodegenerative Diseases

Aminobenztropine has shown promise in the treatment of neurodegenerative diseases, particularly Parkinson's disease and Lewy body dementia. These conditions are marked by the degeneration of dopamine-producing neurons. Research indicates that this compound may provide neuroprotective effects or alleviate specific symptoms in animal models.

Movement Disorders

Due to its anticholinergic properties, this compound is being investigated for its efficacy in managing symptoms associated with various movement disorders. Its dual action on both muscarinic and dopaminergic systems allows it to balance cholinergic and dopaminergic activity effectively.

Potential Antiviral Activity

Recent studies have explored this compound's potential as an antiviral agent against SARS-CoV-2. Research indicates that it inhibits viral entry by interacting with the spike protein of the virus, suggesting a novel application for this compound beyond neurological disorders .

Case Study: Parkinson's Disease

In a controlled study involving animal models of Parkinson's disease, this compound was administered to evaluate its effects on motor function and neuroprotection. The results demonstrated significant improvements in motor symptoms and reduced neuronal loss in treated subjects compared to controls.

Case Study: SARS-CoV-2 Inhibition

A study screened various compounds for their ability to inhibit SARS-CoV-2 replication. This compound was identified as one of the effective inhibitors, demonstrating a dose-dependent effect on viral entry mechanisms . This finding opens avenues for further research into its antiviral properties.

作用機序

アミノベンゾトロピンは、主にムスカリン性受容体に対する高い親和性によって効果を発揮します。それは拮抗薬として作用し、これらの受容体におけるアセチルコリンの作用を阻害します。 このメカニズムには、アミノベンゾトロピンの受容体部位への結合が含まれ、下流のシグナル伝達経路の活性化を防ぎます .

類似の化合物との比較

類似の化合物

ベンゾトロピン: ムスカリン性受容体に対する親和性が類似している、もう1つのトロパン系化合物。

アトロピン: 化学構造は異なるが、薬理学的効果が類似している、よく知られているムスカリン性拮抗薬。

スコポラミン: さまざまな医学的用途に使用されている、もう1つのムスカリン性拮抗薬.

独自性

アミノベンゾトロピンは、ムスカリン性受容体に対する高い親和性と選択性を提供する、その特定の化学構造が特徴です。 これは、研究および潜在的な治療的用途において特に有用です .

類似化合物との比較

Similar Compounds

Benztropine: Another tropane-based compound with similar muscarinic receptor affinity.

Atropine: A well-known muscarinic antagonist with a different chemical structure but similar pharmacological effects.

Scopolamine: Another muscarinic antagonist used in various medical applications.

Uniqueness

Aminobenztropine is unique due to its specific chemical structure, which provides high affinity and selectivity for muscarinic receptors. This makes it particularly useful in research and potential therapeutic applications .

生物活性

Aminobenztropine (ABT) is a compound that has drawn attention for its diverse biological activities, particularly its interactions with muscarinic receptors and its potential antiviral properties against SARS-CoV-2. This article summarizes the current understanding of ABT's biological activity, supported by relevant case studies and research findings.

This compound is classified as a muscarinic receptor antagonist, specifically targeting the M1 subtype. Its molecular formula is with a CAS number of 88097-86-3. The compound exhibits high affinity for muscarinic receptors, which are G-protein-coupled receptors that mediate various physiological responses to acetylcholine in both the central and peripheral nervous systems .

Binding Affinity

Research has demonstrated that ABT binds effectively to muscarinic receptors, with competitive binding assays revealing a high affinity for these sites. For instance, derivatives of ABT have shown Ki values as low as 0.29 nM at M1 receptors, indicating potent interaction capabilities . This affinity makes ABT a valuable tool for pharmacological studies involving muscarinic receptor characterization.

Biological Activity in Viral Inhibition

Recent studies have highlighted ABT's potential as an antiviral agent, particularly against SARS-CoV-2. In a screening of pharmacologically active compounds, ABT demonstrated significant inhibition of SARS-CoV-2 entry into cells. The compound reduced viral entry by approximately 80% at concentrations around 3 μM, showcasing its effectiveness against this virus .

Mechanism of Viral Inhibition

ABT appears to block an early step in the viral replication cycle. Time-dependent studies indicated that the inhibitory effect diminishes when the compound is added later in the infection process, suggesting that it interferes with initial viral entry mechanisms rather than subsequent replication steps . This specificity positions ABT as a promising candidate for further antiviral research.

Case Studies and Research Findings

- Muscarinic Receptor Studies : A study focusing on the binding characteristics of various compounds to muscarinic receptors found that this compound exhibited a higher binding affinity compared to other tested ligands, reinforcing its role in receptor-targeted therapies .

- Antiviral Efficacy : In another investigation, this compound was part of a broader screening effort that identified several compounds capable of inhibiting SARS-CoV-2. The study not only confirmed its efficacy but also provided insights into its mechanism through surface plasmon resonance technology, demonstrating direct interactions with the SARS-CoV-2 spike protein .

- Pharmacological Applications : The potential therapeutic applications of this compound extend beyond viral inhibition. Its ability to modulate muscarinic receptor activity suggests possible roles in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or other neurodegenerative disorders .

Data Summary Table

特性

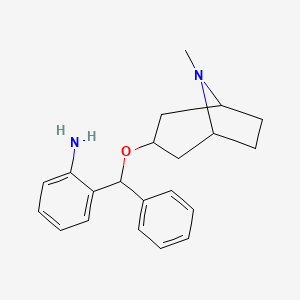

IUPAC Name |

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDKINRISJFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007934 | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88097-86-3 | |

| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?

A1: this compound functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, this compound is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the this compound. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。